molecular formula C7H6ClNO B1587379 2-Chloro-6-methylisonicotinaldehyde CAS No. 479613-16-6

2-Chloro-6-methylisonicotinaldehyde

Cat. No. B1587379
M. Wt: 155.58 g/mol
InChI Key: VXFREJOQLWBEKN-UHFFFAOYSA-N
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Description

2-Chloro-6-methylisonicotinaldehyde, also known as 2-chloro-6-methylpyridine-4-carbaldehyde, is a chemical compound with the molecular formula C7H6ClNO . Its CAS RN is 479613-16-6 .


Molecular Structure Analysis

The molecule contains a total of 16 bonds, including 10 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aldehyde (aromatic), and 1 Pyridine .


Physical And Chemical Properties Analysis

2-Chloro-6-methylisonicotinaldehyde has a molecular weight of 155.58 . It has a density of 1.3±0.1 g/cm^3, a boiling point of 250.4±35.0 °C at 760 mmHg, and a flash point of 105.3±25.9 °C . It has 2 H-bond acceptors, 0 H-bond donors, and 1 freely rotating bond .

Scientific Research Applications

Crosslinking and Enzyme Immobilization

Compounds like glutaraldehyde are utilized for crosslinking in the design of biocatalysts due to their ability to form stable links between enzyme molecules or between enzymes and supports, enhancing the stability and reusability of enzymes in industrial processes (Barbosa et al., 2014).

Spectroscopic Studies and Structural Analysis

Research involving the synthesis and structural elucidation of complex molecules, such as salicylaldehyde p-chlorophenylthiosemicarbazone, provides foundational knowledge for understanding the chemical behavior and potential applications of related chlorinated aldehydes in the development of new materials or pharmaceuticals (Muthu et al., 2015).

Photophysical Properties and Material Science

Investigations into the electronic and steric effects on the synthesis of novel compounds reveal the impact of substituents on the photophysical properties of materials, indicating the potential of chlorinated aldehydes in the development of dyes and sensors with specific optical characteristics (Purc et al., 2017).

Catalysis and Synthetic Chemistry

Studies on the catalytic activities and synthetic applications of metal-organic frameworks (MOFs) and other complexes demonstrate the role of chloroaldehydes in facilitating reactions under mild conditions, contributing to the advancement of green chemistry and sustainable synthesis strategies (Zhao et al., 2017).

Environmental Applications

Research on the degradation of pollutants and the removal of hazardous substances from wastewater highlights the importance of understanding the chemical properties and reactivity of chlorinated compounds, including chloroaldehydes, in developing effective environmental remediation technologies (Lin et al., 2018).

Safety And Hazards

The safety data sheet for 2-Chloro-6-methylisonicotinaldehyde indicates that it is a hazardous substance. It has the signal word “Warning” and the hazard statements H302 and H319, indicating that it is harmful if swallowed and causes serious eye irritation .

properties

IUPAC Name

2-chloro-6-methylpyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO/c1-5-2-6(4-10)3-7(8)9-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXFREJOQLWBEKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50376626
Record name 2-Chloro-6-methylpyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-methylisonicotinaldehyde

CAS RN

479613-16-6
Record name 2-Chloro-6-methylpyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-6-methylpyridine-4-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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